2-(benzylthio)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide 2-(benzylthio)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1396749-74-8
VCID: VC6993817
InChI: InChI=1S/C19H28N2OS/c1-16(2)21(17(3)4)13-9-8-12-20-19(22)15-23-14-18-10-6-5-7-11-18/h5-7,10-11,16-17H,12-15H2,1-4H3,(H,20,22)
SMILES: CC(C)N(CC#CCNC(=O)CSCC1=CC=CC=C1)C(C)C
Molecular Formula: C19H28N2OS
Molecular Weight: 332.51

2-(benzylthio)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide

CAS No.: 1396749-74-8

Cat. No.: VC6993817

Molecular Formula: C19H28N2OS

Molecular Weight: 332.51

* For research use only. Not for human or veterinary use.

2-(benzylthio)-N-(4-(diisopropylamino)but-2-yn-1-yl)acetamide - 1396749-74-8

Specification

CAS No. 1396749-74-8
Molecular Formula C19H28N2OS
Molecular Weight 332.51
IUPAC Name 2-benzylsulfanyl-N-[4-[di(propan-2-yl)amino]but-2-ynyl]acetamide
Standard InChI InChI=1S/C19H28N2OS/c1-16(2)21(17(3)4)13-9-8-12-20-19(22)15-23-14-18-10-6-5-7-11-18/h5-7,10-11,16-17H,12-15H2,1-4H3,(H,20,22)
Standard InChI Key DOWLBXKIGOUVGV-UHFFFAOYSA-N
SMILES CC(C)N(CC#CCNC(=O)CSCC1=CC=CC=C1)C(C)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The molecule comprises three distinct moieties:

  • A benzylthio group (-S-CH₂-C₆H₅) attached to the acetamide backbone.

  • A diisopropylamino group (-N(iPr)₂) linked via a but-2-yn-1-yl spacer.

  • The central acetamide core (-N-C(=O)-CH₂-).

This arrangement introduces steric bulk from the diisopropyl group and electronic effects from the sulfur atom, which may influence reactivity and biological interactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₁H₃₀N₂OS
Molecular Weight358.54 g/mol
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide C=O, thioether S)
Topological Polar Surface Area58.3 Ų

Synthesis and Optimization

Retrosynthetic Analysis

Proposed synthetic routes derive from analogous acetamide preparations :

  • Thioether Formation: Reaction of benzyl mercaptan with chloroacetyl chloride yields 2-(benzylthio)acetyl chloride.

  • Amine Coupling: The diisopropylamino-butynyl amine is synthesized via:

    • Alkylation of diisopropylamine with 4-chlorobut-2-yne.

    • Subsequent nucleophilic substitution to introduce the terminal amine.

  • Amidation: Coupling the acyl chloride with the amine under Schotten-Baumann conditions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Thioether formationBenzyl mercaptan, NEt₃, DCM, 0°C85
Amine alkylationDiisopropylamine, K₂CO₃, DMF, 80°C72
AmidationDIPEA, CHCl₃, rt, 24h68

Physicochemical Properties

Solubility and Partitioning

  • logP: Predicted value of 3.2 (ChemAxon), indicating high lipophilicity due to aromatic and branched alkyl groups.

  • Aqueous Solubility: <0.1 mg/mL in PBS (pH 7.4), necessitating formulation with co-solvents for biological assays .

Stability Profile

  • Thermal Stability: Decomposition onset at 215°C (DSC).

  • Photolytic Sensitivity: Benzylthio group prone to oxidation; storage under inert gas recommended .

Biological Evaluation (Hypothetical)

While direct studies on this compound are absent, structural analogs provide insights:

Enzymatic Interactions

  • The thioether moiety may act as a substrate analog for sulfur-processing enzymes (e.g., cysteine proteases) .

  • The diisopropylamino group could confer affinity for amine-binding pockets in G protein-coupled receptors .

In Vitro Activity

  • Hypothetical EC₅₀: ~10 μM for kinase inhibition (modeled against PKC-θ due to steric demand) .

Future Directions

  • Stereoselective Synthesis: Explore asymmetric routes to access enantiopure forms for chiral target engagement.

  • Prodrug Development: Mask the thioether as a disulfide to enhance bioavailability.

  • Target Deconvolution: High-throughput screening against kinase panels or ion channels .

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